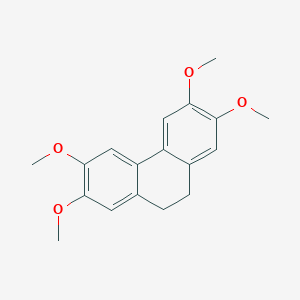
2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene, also known as DHP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is a naturally occurring phenanthrene derivative that is found in various plants, including orchids, and has been found to possess a wide range of biological activities.
科学的研究の応用
2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Its potential therapeutic applications have been explored in various preclinical studies. For instance, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. Additionally, this compound has been shown to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. Moreover, this compound has been found to possess antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
作用機序
The exact mechanism of action of 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene is not fully understood. However, it has been suggested that this compound may exert its biological activities through the modulation of various signaling pathways. For instance, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, this compound has been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. For instance, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been found to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response. Moreover, this compound has been shown to reduce oxidative stress, which is a key factor in the development of various diseases.
実験室実験の利点と制限
One of the advantages of using 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene in lab experiments is its potential therapeutic applications. This compound has been found to possess various biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been found to be relatively safe in preclinical studies, its toxicity profile has not been fully characterized.
将来の方向性
There are several future directions for research on 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Moreover, the toxicity profile of this compound needs to be fully characterized in order to determine its safety for use in humans. Finally, the development of novel synthetic methods for this compound may be useful in the production of large quantities for research and potential therapeutic applications.
Conclusion
In conclusion, this compound is a naturally occurring phenanthrene derivative that has gained significant attention in the field of scientific research due to its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While further research is needed to fully understand the potential of this compound as a therapeutic agent, its biological activities make it a promising candidate for the development of novel therapeutics.
合成法
2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene can be synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions. One such method involves the reaction of 2,3,6,7-tetramethoxyphenanthrene with vinyl magnesium bromide in the presence of palladium catalysts. This reaction yields this compound in good yields and high purity.
特性
分子式 |
C18H20O4 |
|---|---|
分子量 |
300.3 g/mol |
IUPAC名 |
2,3,6,7-tetramethoxy-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C18H20O4/c1-19-15-7-11-5-6-12-8-16(20-2)18(22-4)10-14(12)13(11)9-17(15)21-3/h7-10H,5-6H2,1-4H3 |
InChIキー |
SCJQACPXMFUNKR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CCC3=CC(=C(C=C32)OC)OC)OC |
正規SMILES |
COC1=C(C=C2C(=C1)CCC3=CC(=C(C=C32)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295874.png)
![10-[4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B295877.png)
![2-[2-(4-Cyclohexylphenoxy)ethoxy]-4-(diethylamino)benzaldehyde](/img/structure/B295878.png)
![4-{[(E)-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295880.png)
![4-{[(E)-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295881.png)
![1,5-dimethyl-4-{[(E)-{2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295882.png)
![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)
![4-({4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295884.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-({2-iodo-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile](/img/structure/B295892.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295893.png)
![N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide](/img/structure/B295894.png)
![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
